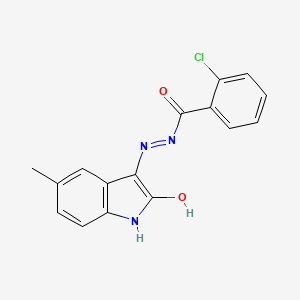
2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that has been synthesized through various methods and has been found to exhibit several interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of 2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, several studies have suggested that it may exert its effects through multiple mechanisms, including:
1. Inhibition of DNA synthesis: This compound has been shown to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
2. Inhibition of protein synthesis: It has also been shown to inhibit protein synthesis in bacteria, leading to cell death.
3. Modulation of immune response: 2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to exhibit several interesting biochemical and physiological effects. Some of these effects include:
1. Antimicrobial activity: This compound has been found to exhibit potent antimicrobial activity against several strains of bacteria and fungi.
2. Anticancer activity: It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
3. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent activity: This compound exhibits potent antimicrobial, anticancer, and anti-inflammatory activity, making it a valuable compound for studying various biological processes.
2. Easy synthesis: This compound can be synthesized through various methods, making it readily available for lab experiments.
Some of the limitations of this compound include:
1. Limited information: The exact mechanism of action of this compound is not fully understood, limiting its potential applications.
2. Toxicity: This compound may exhibit toxicity at high concentrations, limiting its potential applications in vivo.
将来の方向性
There are several future directions for studying 2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. Some of these directions include:
1. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound, which could lead to the development of new drugs.
2. In vivo studies: More studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo.
3. Drug development: This compound could be further developed into new antimicrobial, anticancer, and anti-inflammatory drugs.
4. Combination therapy: This compound could be used in combination with other drugs to enhance its therapeutic effects.
Conclusion:
2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a valuable compound for studying various biological processes. It exhibits potent antimicrobial, anticancer, and anti-inflammatory activity and can be synthesized through various methods. Further studies are needed to elucidate the exact mechanism of action of this compound and determine its potential applications in drug development.
合成法
The synthesis of 2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been achieved through several methods. One of the most common methods involves the reaction of 2-chlorobenzohydrazide with 5-methyl-2-oxoindoline-3-acetic acid in the presence of a suitable solvent and a catalyst. This method yields the desired compound with high purity and yield.
科学的研究の応用
2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit several interesting biochemical and physiological effects that make it a valuable compound for studying various biological processes. Some of the scientific research applications of this compound include:
1. Antimicrobial activity: 2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to exhibit potent antimicrobial activity against several strains of bacteria and fungi. This makes it a valuable compound for studying the mechanisms of microbial resistance and developing new antimicrobial agents.
2. Anticancer activity: This compound has also been found to exhibit potent anticancer activity against several types of cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for developing new anticancer drugs.
3. Anti-inflammatory activity: 2-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to exhibit anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for developing new anti-inflammatory drugs.
特性
IUPAC Name |
2-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-9-6-7-13-11(8-9)14(16(22)18-13)19-20-15(21)10-4-2-3-5-12(10)17/h2-8,18,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRQSJYLURULHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

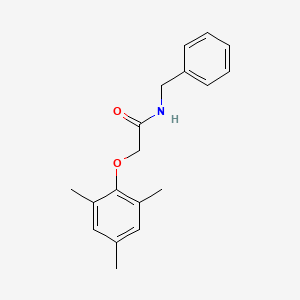
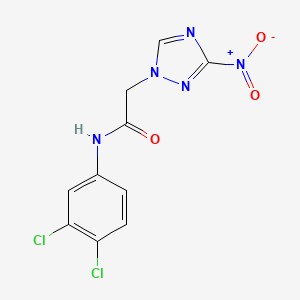
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5771852.png)
![methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771857.png)
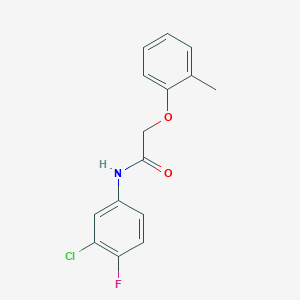
![N-[2-(acetylamino)phenyl]propanamide](/img/structure/B5771867.png)
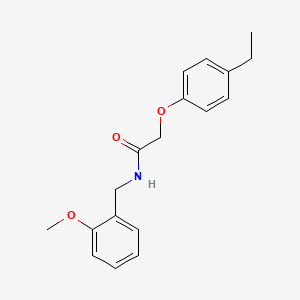
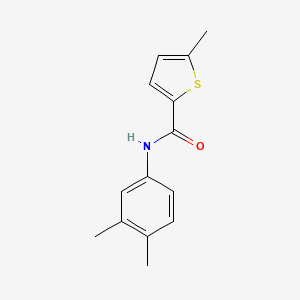
![N-[3-(acetylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5771884.png)
![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)
![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)
![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)